

# In-Depth Technical Guide to *tert*-Butyl *p*-toluate (CAS: 13756-42-8)

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## Compound of Interest

Compound Name: *tert*-Butyl *p*-Toluate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***tert*-Butyl *p*-toluate**, a key synthetic intermediate in pharmaceutical development. The document details its chemical and physical properties, safety and handling protocols, and significant applications, particularly its role as a protecting group in peptide synthesis.

## Chemical and Physical Properties

***tert*-Butyl *p*-toluate**, also known as 4-methyl-benzoic acid *tert*-butyl ester, is a synthetic organic compound valued for its utility in complex chemical syntheses.<sup>[1][2]</sup> It is recognized as a synthetic intermediate for pharmaceutical production.<sup>[3][4]</sup>

Property	Value	Reference
CAS Number	13756-42-8	[2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[2]
Molecular Weight	192.25 g/mol	[2]
Appearance	Clear, colorless liquid or neat oil	[4]
Purity	≥98%	[4]
Boiling Point	98-101 °C at 4.2 mmHg	
Storage Temperature	-20°C	[4]

## Spectroscopic Data

While specific spectra for **tert-butyl p-toluate** are not widely published in public databases, representative data for closely related analogs such as butyl p-toluate and methyl p-toluate are available and can provide insight into the expected spectral characteristics.[5][6] The tert-butyl group typically exhibits a characteristic singlet in <sup>1</sup>H NMR spectra around 1.3-1.5 ppm and strong signals in the aliphatic region of <sup>13</sup>C NMR spectra. The p-toluate moiety will show characteristic aromatic proton signals and carbonyl and aromatic carbon signals. The IR spectrum is expected to show a strong carbonyl stretch for the ester group. The mass spectrum would likely show a molecular ion peak and fragmentation patterns corresponding to the loss of the tert-butyl group.

## Safety and Hazard Information

**tert-Butyl p-toluate** is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Hazard Statement	GHS Classification
Harmful if swallowed	Acute toxicity, oral (Category 4)
Causes skin irritation	Skin irritation (Category 2)
Causes serious eye irritation	Eye irritation (Category 2A)
May cause respiratory irritation	Specific target organ toxicity — single exposure (Category 3), Respiratory system

#### Precautionary Measures:

- Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.
- First Aid:
  - If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
  - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

## Experimental Protocols

### Synthesis of *tert*-Butyl *p*-toluate

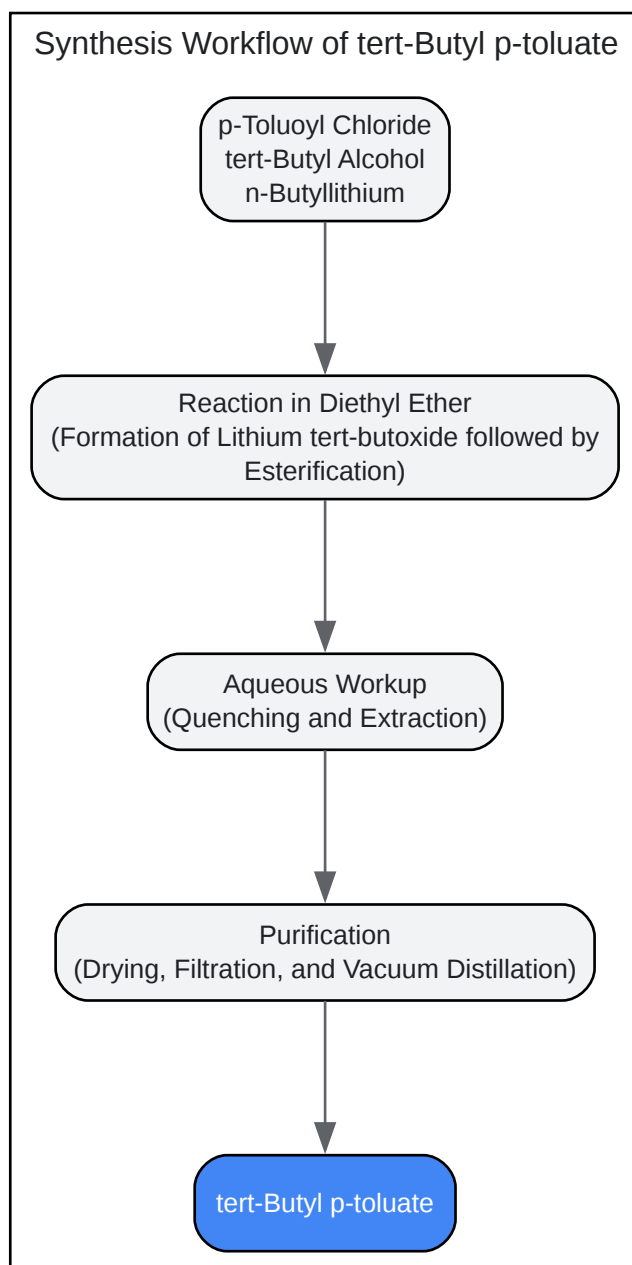
A common and effective method for the synthesis of ***tert*-butyl *p*-toluate** involves the reaction of *p*-toluoyl chloride with lithium *tert*-butoxide. This method is particularly suitable for the esterification of hindered tertiary alcohols.

## Materials:

- p-Toluoyl chloride
- tert-Butyl alcohol
- n-Butyllithium in hexane
- Anhydrous diethyl ether
- Saturated sodium chloride solution
- Magnesium sulfate

## Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl alcohol in anhydrous diethyl ether.
- Cool the solution in an ice bath and slowly add a solution of n-butyllithium in hexane.
- Stir the resulting mixture at room temperature for a designated period to form lithium tert-butoxide.
- Slowly add a solution of p-toluoyl chloride in anhydrous diethyl ether to the reaction mixture.
- Continue stirring at room temperature.
- Quench the reaction with water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield pure **tert-butyl p-toluate**.



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#### Synthesis Workflow of **tert-Butyl p-toluate**

## Applications in Drug Development

The tert-butyl group is a crucial motif in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.<sup>[7]</sup> It can improve metabolic stability by

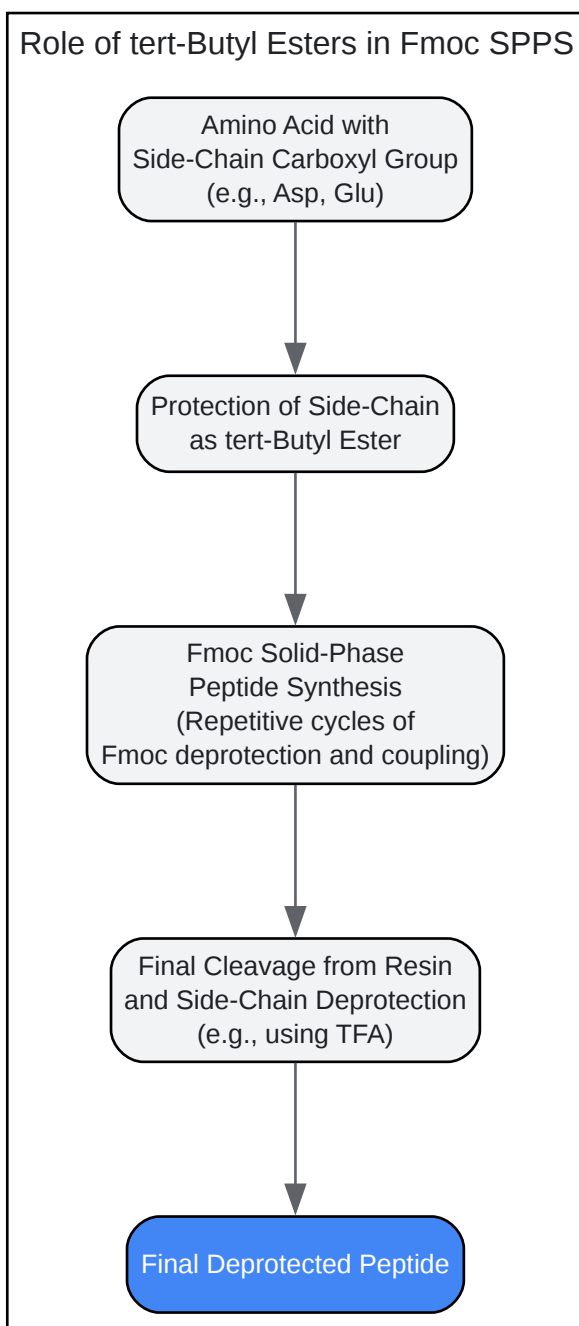
shielding susceptible functional groups from enzymatic degradation and increase lipophilicity, which can aid in cell membrane permeability.[7]

tert-Butyl esters, such as **tert-butyl p-toluate**, are valuable as intermediates in the synthesis of more complex molecules. A primary application is in the protection of carboxylic acid functionalities during multi-step syntheses, particularly in peptide chemistry.

## Role in Peptide Synthesis

In modern peptide synthesis, especially in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, the side chains of acidic amino acids like aspartic acid and glutamic acid are commonly protected as tert-butyl esters.[1][8] This protection prevents their free carboxyl groups from participating in unwanted side reactions during peptide chain elongation.[9] The tert-butyl ester protecting group is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the solid support (e.g., trifluoroacetic acid).[9][10]

This orthogonal protection strategy is fundamental to the successful synthesis of complex peptides. While **tert-butyl p-toluate** itself is not directly incorporated into the peptide, it serves as a model compound and a potential precursor for creating more elaborate tert-butyl ester-containing reagents. For instance, a monoreactive diethylenetriaminepentaacetic acid (DTPA) derivative with four of its five carboxyl groups protected as tert-butyl esters has been successfully used in the high-yield synthesis of peptide radiopharmaceuticals.[11] This highlights the importance of tert-butyl ester protection in creating well-defined, complex pharmaceutical agents.



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#### Role of tert-Butyl Esters in Fmoc SPPS

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